molecular formula C18H16N2O5S B2961759 Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate CAS No. 461422-41-3

Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate

Cat. No. B2961759
CAS RN: 461422-41-3
M. Wt: 372.4
InChI Key: CCLUUMFUWVZALW-UHFFFAOYSA-N
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Description

“Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate” is a chemical compound with the molecular formula C18H16N2O5S . It has an average mass of 372.395 Da .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Chemical Reactions Analysis

Cyanoacetohydrazides are used in a variety of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

Scientific Research Applications

Synthetic Utility and Antimicrobial Evaluation

Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate serves as a key intermediate in the synthesis of bifunctional thiophene derivatives. These compounds have shown promising antimicrobial activities, demonstrating the chemical's role in developing new antimicrobial agents. The synthetic routes involve reactions starting from benzoylacetone, sulfur, and ethyl cyanoacetate, showcasing its versatility in chemical synthesis (Abu‐Hashem et al., 2011).

Cyclization and Derivative Synthesis

This compound is involved in cyclization processes leading to the formation of novel structures like octahydrophenanthrene derivatives. These processes highlight its application in creating complex molecular architectures, contributing to the development of new compounds with potential biological activities (Wilamowski et al., 1995).

Cytotoxic Agents

A series of novel thiophene and benzothiophene derivatives, synthesized using Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate, have been evaluated as anti-cancer agents. These derivatives displayed significant anti-proliferative activity against various tumor cell lines, marking its importance in the development of new cancer therapies (Mohareb et al., 2016).

Application in Dyeing and Textiles

The compound's derivatives have been applied in the synthesis of disperse dyes for polyester and nylon fabrics. These dyes, complexed with metals like copper, cobalt, and zinc, exhibited excellent fastness properties and varied color shades, illustrating the compound's role in materials science and textile engineering (Abolude et al., 2021).

Biological Activities

Further derivatives of this compound have been explored for fungicidal and plant growth regulation activities. Such studies underscore the potential of Ethyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methylthiophene-2-carboxylate in agricultural chemistry, contributing to the development of new agrochemicals (Wang et al., 2010).

Future Directions

The use of cyanoacetohydrazides in the synthesis of heterocyclic compounds is a topic of ongoing research . Future studies may focus on exploring the potential applications of these compounds in various fields, including drug development .

properties

IUPAC Name

ethyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-3-23-18(22)15-10(2)12(9-19)17(26-15)20-16(21)11-4-5-13-14(8-11)25-7-6-24-13/h4-5,8H,3,6-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLUUMFUWVZALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2-carboxylate

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